2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a compound notable for its unique molecular structure that combines a benzodiazole ring with a difluoroethyl group. This chemical structure contributes to its distinct chemical properties and potential applications in various scientific fields, including medicinal chemistry and material science. The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in the benzodiazole ring.
The synthesis of 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves several key steps:
The molecular formula for 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is , with a molecular weight of 298.16 g/mol.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H15Cl2F2N3 |
Molecular Weight | 298.16 g/mol |
IUPAC Name | 2-[1-(2,2-difluoroethyl)benzimidazol-2-yl]ethanamine; dihydrochloride |
InChI | InChI=1S/C11H13F2N3.2ClH/c12... |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(F)F)CCN.Cl.Cl |
This information highlights the complex nature of the compound's structure and its potential implications in various applications .
The chemical reactivity of 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can be attributed to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action for 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves:
This mechanism underlies the compound's potential therapeutic effects in various biological pathways, including anti-inflammatory and anti-cancer activities.
The physical properties of 2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
Chemical properties include stability under standard conditions but may vary with exposure to light or moisture. Analytical methods such as nuclear magnetic resonance spectroscopy or mass spectrometry are often used to characterize these properties further .
The compound has a wide range of applications across various scientific disciplines:
These applications highlight its versatility as a research tool in both academic and industrial settings .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5